3-Fluoro-2-methyl-5-nitropyridine
Description
Properties
Molecular Formula |
C6H5FN2O2 |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
3-fluoro-2-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H5FN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3 |
InChI Key |
SJCCFRFKYXFPHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro 2 Methyl 5 Nitropyridine and Its Structural Analogues
Direct Fluorination Approaches to Pyridine (B92270) Systems
Direct C-H fluorination has emerged as a powerful tool in medicinal chemistry for the late-stage modification of complex molecules.
Electrophilic fluorination offers a direct method for introducing a fluorine atom onto an aromatic ring. Reagents such as Selectfluor (F-TEDA-BF4) are widely used for this purpose. wikipedia.org These N-F reagents are valued for their stability, safety, and effectiveness in fluorinating a variety of nucleophilic substrates. wikipedia.org The reaction mechanism is thought to proceed through either an SN2 pathway or a single-electron transfer (SET) process, although the exact mechanism is still a subject of research. wikipedia.org
The reactivity of electrophilic fluorinating agents can vary significantly. A kinetic reactivity scale has been developed for ten different N-F reagents, including Selectfluor™ and N-fluorobenzenesulfonimide (NFSI), providing a quantitative measure of their electrophilicity. rsc.org This scale, which spans eight orders of magnitude, aids in the selection of the appropriate reagent for a specific transformation. rsc.org For instance, Selectfluor has been successfully employed in the oxidative fluorination of iodoarenes to prepare hypervalent iodine(V) fluorides under mild conditions. beilstein-journals.org
While direct electrophilic fluorination of 2-methyl-5-nitropyridine (B155877) to yield the 3-fluoro isomer is not extensively documented, the principles of electrophilic aromatic substitution suggest that the directing effects of the existing substituents would play a crucial role in the regiochemical outcome.
Table 1: Common Electrophilic Fluorinating Reagents
| Reagent Name | Chemical Name | Common Abbreviation |
|---|---|---|
| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF4 |
Visible-light photoredox catalysis has become an increasingly important method for the formation of C-F bonds. nih.gov This strategy often employs photocatalysts, such as Ru(bpy)3Cl2 or organic dyes, to activate a fluorine source in the presence of a suitable substrate. nih.gov These reactions can often be carried out under mild conditions with high functional group tolerance. nih.gov
Nitration-Based Syntheses of Pyridine Scaffolds
An alternative approach to constructing the target molecule is to introduce the nitro group onto a pre-existing fluorinated pyridine scaffold. The nitration of 3-fluoro-2-methylpyridine (B130116) would be a direct route to 3-fluoro-2-methyl-5-nitropyridine. The regioselectivity of the nitration would be governed by the directing effects of the fluorine and methyl substituents.
The synthesis of 5-fluoro-2-nitropyridine (B1317553) has been achieved through the nitration of 2-amino-5-fluoropyridine (B1271945) with concentrated sulfuric acid and 3% hydrogen peroxide, yielding the product in 77% yield. chemicalbook.com This illustrates a successful nitration of a fluorinated pyridine ring. The synthesis of 2-fluoro-3-methyl-5-nitropyridine (B96850) is also known, indicating that nitration of a fluoro-picoline is a viable synthetic strategy. nih.gov
Regioselective Nitration of Substituted Pyridines
The direct nitration of substituted pyridines is a fundamental method for introducing a nitro group onto the pyridine ring. The regioselectivity of this reaction is highly dependent on the electronic properties and positions of the existing substituents. For the synthesis of compounds like this compound, controlling the position of nitration is critical.
A common approach involves the nitration of a precursor such as 2-amino-5-fluoropyridine. Treatment with concentrated sulfuric acid and a nitrating agent, like 3% hydrogen peroxide, at low temperatures can yield the corresponding 5-fluoro-2-nitropyridine. chemicalbook.com The reaction mixture is typically stirred for an extended period and then worked up by pouring it onto ice and extracting the product with an organic solvent. chemicalbook.com
Similarly, the nitration of other substituted pyridines, such as in the synthesis of 3-nitro tricyclic derivatives, can be achieved using classical conditions like potassium nitrate (B79036) in sulfuric acid at low temperatures. nih.gov However, alternative nitrating systems like tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) can offer different regioselectivity, leading to exclusive nitration at specific positions. nih.gov
Sequential Functionalization via Nitropyridine Intermediates
Nitropyridine intermediates are versatile building blocks that allow for the sequential introduction of various functional groups. The nitro group can activate the pyridine ring for nucleophilic aromatic substitution (SNAr) or can be transformed into other functionalities.
For instance, 2-chloro-3-nitropyridines can be converted to 2-methyl-3-nitropyridines through a reaction with a malonic ester anion. researchgate.net This two-step synthesis provides a route to 2-methyl-3-nitropyridine (B124571) derivatives. researchgate.net Furthermore, the nitro group in 2-methyl- and 2-arylvinyl-3-nitropyridines can be selectively substituted by sulfur nucleophiles, demonstrating the utility of the nitro group as a leaving group in the presence of other potential nucleofuges. nih.gov
The synthesis of more complex molecules can also rely on the functionalization of nitropyridine precursors. For example, a multi-step synthesis can start with the chlorination of a nitropyridin-2-ol, followed by a series of reactions including iodination and carbonylation to build up the desired molecular complexity. rsc.org
Strategies Involving Ring Transformations of Heterocyclic Precursors
Annulation and Rearrangement Reactions (e.g., from dinitropyridones)
While direct functionalization of pyridines is common, the construction of the pyridine ring itself through cyclization and rearrangement reactions offers an alternative and powerful approach. These methods often start with acyclic or other heterocyclic precursors and build the pyridine core with the desired substitution pattern.
Although specific examples detailing the synthesis of this compound directly from dinitropyridones are not prevalent in the provided search results, the general principle of using heterocyclic precursors for pyridine synthesis is well-established. For example, a novel synthesis of 3-fluoropyridine-2-methanol starts from quinolinic acid, which undergoes a series of transformations including anhydrization, esterification, ammoniation, amino fluorination, and reduction to yield the target product. google.com This demonstrates the concept of building the desired substituted pyridine from a different heterocyclic starting material.
Advanced Synthetic Techniques
Catalytic C-H Functionalization for Pyridine Derivatization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of pyridines. beilstein-journals.orgacs.org This approach avoids the need for pre-functionalized starting materials, such as halopyridines. Transition-metal catalysis, including palladium, rhodium, and iridium, has been extensively used for the selective activation and functionalization of C-H bonds in the pyridine ring. beilstein-journals.orgnih.gov For instance, iridium-catalyzed para-C-H borylation of pyridines provides important intermediates for further derivatization. beilstein-journals.org
While direct C-H functionalization to install a nitro group is less common, the principles of C-H activation can be applied to introduce other groups that can then be converted to a nitro group. The site-selectivity of these reactions is often controlled by directing groups or the inherent electronic properties of the pyridine ring. nih.gov
Radiochemical Synthesis Methodologies for Fluorine-18 (B77423) Labeling
The synthesis of fluorine-18 (¹⁸F) labeled compounds is crucial for positron emission tomography (PET) imaging. The short half-life of ¹⁸F necessitates rapid and efficient radiolabeling methods.
A significant challenge in the radiosynthesis of fluoropyridines is the nucleophilic (radio)fluorination of the electron-rich pyridine ring, especially at the meta position. nih.gov A novel approach involves the direct radiofluorination of pyridine N-oxides. For example, [¹⁸F]3-fluoro-4-nitropyridine N-oxide can be produced from 3-bromo-4-nitropyridine (B1272033) N-oxide using [¹⁸F]TBAF. nih.gov This intermediate can then be readily converted to other derivatives. nih.gov
Another strategy for ¹⁸F-labeling involves nucleophilic aromatic substitution on activated pyridine rings. For instance, the synthesis of 5-[¹⁸F]fluoro-2-pyridinamine and 6-[¹⁸F]fluoro-2-pyridinamine has been achieved through no-carrier-added nucleophilic aromatic substitution of halogen-substituted pyridine precursors with K[¹⁸F]F-K222. researchgate.net Microfluidic technology has also been employed to streamline the radiosynthesis of ¹⁸F-labeled compounds, offering advantages in terms of reaction time and efficiency. weebly.com
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 3-bromo-4-nitropyridine N-oxide | [¹⁸F]TBAF, DMSO, room temperature, 15 min | [¹⁸F]3-fluoro-4-nitropyridine N-oxide | 10.4% (average radiochemical yield) | nih.gov |
| 5-bromo-2-pyridinecarbonitrile | K[¹⁸F]F-K222, DMSO, 150°C, 5 min | 5-[¹⁸F]fluoro-2-pyridinecarbonitrile | Almost quantitative [¹⁸F]fluoride incorporation | researchgate.net |
| 3-fluoro-5-nitropyridin-2-ol | Phosphorus pentachloride, trichlorophosphate, 60°C, 10 h | 2-chloro-3-fluoro-5-nitropyridine | 97% | chemicalbook.com |
| Quinolinic acid | Multi-step synthesis | 3-fluoropyridine-2-methanol | Not specified | google.com |
| 2-chloro-3-nitropyridines | Diethyl malonate, K₂CO₃, anhydrous THF | 2-methyl-3-nitropyridines | Not specified | researchgate.net |
Isotope Exchange Methods
Isotope exchange, particularly the 19F/18F exchange, has emerged as a valuable technique in the radiosynthesis of 18F-labeled compounds. This method involves the exchange of a non-radioactive 19F atom in a molecule with a radioactive 18F atom. This approach can be advantageous as it often proceeds rapidly and can offer higher radiochemical yields compared to de novo synthesis.
The application of isotope exchange has been demonstrated in the synthesis of structural analogues of this compound. For instance, the radiosynthesis of [18F]5-methyl-3-fluoro-4-aminopyridine ([18F]5Me3F4AP), a potential PET radioligand for imaging potassium (K+) channels, utilizes an isotope exchange method starting from the corresponding 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide. biorxiv.org This process is a key step before the subsequent reduction of the nitro and N-oxide groups.
In a similar vein, the synthesis of [18F]3-fluoro-4-nitropyridine N-oxide has been achieved through a 19F/18F exchange reaction. nih.gov Research has shown that this exchange occurs faster and results in a higher yield compared to the direct radiofluorination of its bromo-precursor, 3-bromo-4-nitropyridine N-oxide. nih.gov This represents a significant finding as it was reported as the first example of fluoride (B91410) exchange on a C-F bond within a heterocyclic compound. nih.gov
The general conditions for such an isotope exchange reaction involve treating the non-radioactive fluoro-precursor with a source of [18F]fluoride, such as [18F]tetrabutylammonium fluoride ([18F]TBAF), in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). google.com The reaction can proceed quickly, often within minutes, to achieve the desired radiolabeled product. nih.govgoogle.com
Table 1: Isotope Exchange Reaction Parameters for Structural Analogues
| Precursor | Radiolabeled Product | Reagents | Solvent | Reaction Time | Reference |
| 3-fluoro-5-methyl-4-nitropyridine N-oxide | [18F]5-methyl-3-fluoro-4-nitropyridine N-oxide | [18F]F- | Not Specified | Not Specified | biorxiv.org |
| 3-fluoro-4-nitropyridine N-oxide | [18F]3-fluoro-4-nitropyridine N-oxide | [18F]TBAF | DMSO | 1 min | google.com |
Palladium-Mediated Hydrogenation in Radiosynthesis
Palladium-mediated hydrogenation is a widely used and efficient method for the reduction of various functional groups, including nitro groups, in organic synthesis. In the context of preparing radiolabeled compounds from nitropyridine precursors, this step is crucial for converting the nitro-intermediate into the desired amino-functionalized product.
Following the isotope exchange to produce the 18F-labeled nitropyridine derivative, a reduction step is typically employed. For the synthesis of [18F]5Me3F4AP, after the formation of [18F]5-methyl-3-fluoro-4-nitropyridine N-oxide via isotope exchange, a palladium on carbon (Pd/C) mediated hydrogenation is used to simultaneously reduce the nitro and N-oxide groups to yield the final product. biorxiv.org
Similarly, the synthesis of [18F]3-fluoro-4-aminopyridine from [18F]3-fluoro-4-nitropyridine N-oxide involves a catalytic hydrogenation step. nih.gov This demonstrates the general applicability of this reduction method for nitropyridine N-oxides in radiosynthesis.
The conditions for palladium-mediated hydrogenation can be fine-tuned to achieve chemoselectivity, which is particularly important when other reducible functional groups are present in the molecule. The use of a Pd/C catalyst in the presence of hydrogen gas is a common setup. The choice of solvent can vary, with alcohols like methanol (B129727) being frequently used.
Table 2: Palladium-Mediated Hydrogenation Parameters for Structural Analogues
| Substrate | Product | Catalyst | Reaction Conditions | Reference |
| [18F]5-methyl-3-fluoro-4-nitropyridine N-oxide | [18F]5-methyl-3-fluoro-4-aminopyridine | Pd/C | Hydrogenation | biorxiv.org |
| [18F]3-fluoro-4-nitropyridine N-oxide | [18F]3-fluoro-4-aminopyridine | Not Specified | Catalytic Hydrogenation | nih.gov |
Reactivity and Reaction Mechanisms of 3 Fluoro 2 Methyl 5 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactivity Profiles
Nucleophilic aromatic substitution is a cornerstone of pyridine (B92270) chemistry. wikipedia.org For 3-fluoro-2-methyl-5-nitropyridine, the reaction pathways are heavily influenced by the activating and directing effects of its functional groups.
Reactivity at the Nitro Group: Displacement by Various Nucleophiles
While halogen displacement is more common in SNAr reactions, the nitro group itself can act as a leaving group, particularly when it is not in an activated position (ortho or para) relative to another strongly activating group. nih.govresearchgate.net In 3-R-5-nitropyridines, studies have shown that anionic sulfur, nitrogen, and oxygen nucleophiles can displace the nitro group. nih.gov For instance, in related 3-nitro-5-halopyridines, the 3-NO2 group was found to be more susceptible to being replaced by nucleophiles than the halogen at the 5-position. nih.gov This suggests that in this compound, nucleophilic attack could potentially lead to the displacement of the nitro group, although this is often a less favored pathway compared to fluorine substitution.
Reactivity at Halogen (Fluorine) Positions: Substitution by External Nucleophiles
The fluorine atom at the C-3 position is a primary site for nucleophilic attack. The SNAr mechanism is favored when electron-withdrawing groups are positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgnih.gov In this compound, the nitro group is meta to the fluorine atom. However, the inherent electron-deficient nature of the pyridine ring, combined with the strong inductive electron-withdrawing effect of the nitro group, sufficiently activates the ring for nucleophilic attack. uci.edu The fluorine atom is an excellent leaving group in SNAr reactions, often more so than other halogens. nih.govmdpi.com Reactions of similar fluoronitropyridines with various nucleophiles, such as amines, demonstrate the facile displacement of the fluorine atom. researchgate.net For example, 3-fluoro-2-nitropyridine (B1302947) readily undergoes substitution of the fluorine atom by aliphatic amines and nitrogen-containing heterocycles. researchgate.net
Interactive Table: Nucleophilic Aromatic Substitution Reactions
| Reactant | Nucleophile | Position of Attack | Product | Reference |
| 3-Nitro-5-chloropyridine | Thiolates, Amines, Alkoxides | C3 (Nitro Group) | 3-Substituted-5-chloropyridine | nih.gov |
| 3-Fluoro-2-nitropyridine | Aliphatic Amines | C3 (Fluorine) | 3-Amino-2-nitropyridine | researchgate.net |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Oxygen, Sulfur, Nitrogen Nucleophiles | C3 (Fluorine) | 3-Substituted-5-nitro-1-(pentafluorosulfanyl)benzene | beilstein-journals.orgnih.gov |
Influence of Substituent Electronic Properties (Fluorine, Nitro, Methyl) on SNAr Pathways
The regioselectivity and rate of SNAr reactions on the this compound ring are a direct consequence of the electronic properties of its substituents.
Nitro Group (NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic attack. wikipedia.orgnumberanalytics.com It achieves this through both a strong negative inductive effect (-I) and a negative mesomeric effect (-M). This activation is most pronounced at the ortho and para positions. In this molecule, it significantly increases the electrophilicity of the pyridine ring, making it susceptible to nucleophiles. mdpi.comresearchgate.net
Fluorine Atom (F): Fluorine exerts a strong, electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect further enhances the electrophilicity of the carbon atom to which it is attached, making it a prime target for nucleophilic attack. While it also has a positive mesomeric effect (+M), its inductive effect dominates in influencing SNAr reactivity. Fluoride (B91410) is also an excellent leaving group, which contributes to the favorability of substitution at the C-3 position. nih.govmdpi.com
Methyl Group (CH₃): The methyl group is a weak electron-donating group through a positive inductive effect (+I). This slightly counteracts the electron-withdrawing effects of the nitro group and the ring nitrogen, but its influence is generally minor compared to the powerful activating effects of the nitro group.
The combined effect of the pyridine nitrogen and the nitro group creates a highly electron-deficient aromatic system. This strong activation facilitates the addition of a nucleophile to form a stabilized Meisenheimer complex, which is the rate-determining step in the SNAr mechanism. researchgate.net The fluorine atom's position and its ability to act as a good leaving group make C-3 the most probable site for substitution.
Chemical Transformations of the Nitro Group
The nitro group is not only a key activator for substitution reactions but also a versatile functional group that can be transformed to introduce other functionalities.
Reduction Reactions to Amino-Pyridines
A common and synthetically important transformation of the nitro group is its reduction to an amino group. This reaction provides access to substituted aminopyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. guidechem.com The reduction of 2-bromo-5-methyl-3-nitropyridine (B1280105) to 2-bromo-5-methylpyridin-3-amine has been successfully achieved using iron powder in acetic acid. chemicalbook.com This method is a classic and effective way to reduce aromatic nitro compounds. Other common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. guidechem.com The resulting 5-amino-3-fluoro-2-methylpyridine is a key building block for further chemical synthesis.
Interactive Table: Reduction of Nitropyridines
| Starting Material | Reagents | Product | Reference |
| 2-Bromo-5-methyl-3-nitropyridine | Fe, Acetic Acid | 2-Bromo-5-methylpyridin-3-amine | chemicalbook.com |
| 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid | H₂, 10% Pd/C, NaOAc | 5-Fluoronicotinic acid | guidechem.com |
Role of the Nitro Group in Aromatic Ring Activation
The role of the nitro group in activating the pyridine ring for nucleophilic aromatic substitution is crucial. researchgate.net The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of a strong electron-withdrawing group, like the nitro group, is essential for stabilizing this intermediate. nih.gov The negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance. wikipedia.orgnih.gov This delocalization significantly lowers the activation energy of the reaction, thereby increasing the reaction rate. nih.gov Without the stabilizing effect of the nitro group, the energy barrier for the formation of the anionic intermediate would be much higher, and the SNAr reaction would be significantly less favorable. numberanalytics.com
Reactivity of the Methyl Group
The methyl group at the 2-position of the pyridine ring exhibits notable reactivity, largely influenced by the electron-withdrawing effects of the adjacent nitro group and the pyridine nitrogen. This activation facilitates the deprotonation of the methyl group, rendering it susceptible to various functionalization reactions.
Selective Functionalization for Further Derivatization (e.g., to vinylpyridines)
The acidity of the 2-methyl group in nitropyridines enables its selective functionalization. This property is enhanced by the presence of electron-withdrawing groups on the pyridine ring. For instance, 2-methyl-3,5-dinitropyridine (B14619359) readily reacts with various aromatic aldehydes in the presence of a catalytic amount of piperidine (B6355638) to form the corresponding 2-styrylpyridines. mdpi.com This type of condensation reaction provides a metal-free alternative to traditional cross-coupling methods for the synthesis of vinylpyridines. mdpi.com
The reactivity of the methyl group is further highlighted by comparing 2-methyl-3,5-dinitropyridine with its N-oxide derivative, 2-methyl-3-nitro-5-bromopyridine N-oxide. Both compounds react with aromatic aldehydes; however, the dinitro compound reacts significantly faster, indicating that a para-nitro group is a more potent activator for this transformation than an adjacent N-oxide moiety. mdpi.com This selective functionalization of the methyl group opens avenues for further derivatization, allowing for the synthesis of a diverse range of substituted pyridine compounds.
Mechanistic Investigations and Reaction Pathways
Understanding the mechanistic details of reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic strategies.
Studies on Nitro Group Migration and Rearrangements
While specific studies on nitro group migration for this compound are not extensively detailed in the provided results, the broader context of nitropyridine chemistry suggests the potential for such rearrangements. The nitro group is a key functional group in facilitating nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.gov In some instances, the nitro group itself can act as a leaving group, particularly when activated by other substituents on the ring. nih.govmdpi.comresearchgate.net Research on related nitropyridines has shown that the nitro group's position and the electronic nature of other substituents heavily influence reactivity and the potential for rearrangements. nih.gov
Mechanistic Elucidation of Photoredox-Catalyzed Reactions
Photoredox catalysis offers a powerful tool for the formation of C-C bonds and the synthesis of complex molecules under mild conditions. In the context of fluorinated pyridines, a proposed mechanism for a photoredox-catalyzed coupling reaction involves the following key steps. acs.org An iridium(III) photocatalyst, upon excitation by light, reduces an iodo-containing compound to generate a radical species. This radical then adds to a silyl (B83357) enol ether. The resulting radical intermediate is subsequently oxidized by an iridium(IV) species to form a cation, which then eliminates a silyl group to yield the final product. acs.org To confirm the radical nature of this process, the reaction can be conducted in the presence of a radical scavenger like TEMPO, which should inhibit the formation of the desired product. acs.org
Transition State Analysis in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for substituted pyridines. Computational methods, such as Density Functional Theory (DFT), are employed to analyze the transition states of these reactions. acs.org These studies help in understanding the chemoselectivity and regioselectivity of the substitution. For instance, in the SNAr reaction of 5-bromo-1,2,3-triazines with phenols, DFT calculations were used to analyze the preference for substitution at different carbon atoms. acs.org Such computational analyses provide insights into the geometries, energies, and frequencies of reactants, products, intermediates, and transition states, thereby elucidating the reaction mechanism. acs.org
Regioselectivity and Chemoselectivity in Multi-Substituted Pyridine Reactions
The presence of multiple substituents on the pyridine ring of this compound raises important questions of regioselectivity and chemoselectivity in its reactions.
In nucleophilic aromatic substitution reactions of related multi-substituted pyridines, the outcome is highly dependent on the nature of the nucleophile and the leaving groups. For example, in the reaction of 2-methyl-3,5-dinitropyridine with benzylthiol, a mixture of isomers is formed, with the 3-substitution product being predominant. mdpi.com This indicates that the nitro group at the 3-position is more susceptible to substitution than the one at the 5-position in this specific reaction.
Studies on other nitropyridines have also shown that a nitro group can be a better leaving group than a halogen in certain SNAr reactions. nih.gov The regioselectivity can also be influenced by the solvent. For instance, the hydrogen bond basicity of the solvent can affect the selectivity in SNAr reactions. acs.org The interplay of electronic and steric effects of the substituents, along with reaction conditions, governs the selective functionalization of a specific position on the pyridine ring. researchgate.netepfl.ch
Applications in Organic Synthesis As a Core Chemical Intermediate
Building Block for Complex Heterocyclic Systems
The inherent reactivity of nitropyridine derivatives makes them excellent starting materials for the synthesis of more intricate heterocyclic systems. The nitro group enhances the electrophilicity of the pyridine (B92270) ring, making it susceptible to nucleophilic attack, which is a cornerstone for building complex molecular frameworks.
For instance, substituted nitropyridines are precursors for potent enzyme inhibitors. Through a series of reactions including nucleophilic substitution of a chlorine atom (analogous to the fluorine in the title compound) and subsequent coupling reactions, complex molecules that act as Janus kinase 2 (JAK2) inhibitors have been synthesized. nih.gov Similarly, by employing successive substitution reactions (Suzuki coupling and amination) and further transformations, novel heterocyclic compounds that inhibit glycogen (B147801) synthase kinase-3 (GSK3) have been developed from dichloronitropyridine precursors. nih.gov These examples underscore the utility of the nitropyridine core in constructing medicinally relevant complex heterocycles.
Table 1: Synthesis of Complex Heterocycles from Nitropyridine Precursors
| Starting Material | Target Compound Class | Key Reactions | Reference |
|---|---|---|---|
| 2-Chloro-5-methyl-3-nitropyridine | JAK2 Inhibitors | Nucleophilic Substitution, Amide Coupling | nih.gov |
Precursor in the Synthetic Pathways to Advanced Molecules Relevant to Medicinal Chemistry
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. 3-Fluoro-2-methyl-5-nitropyridine serves as an ideal precursor for incorporating a fluorinated pyridine moiety into advanced molecules with therapeutic potential.
The development of novel pharmaceuticals often relies on the synthesis of analogues of existing drugs to improve their efficacy and safety profiles. Fluorinated nitropyridines are key intermediates in this process. For example, the synthesis of potent urease inhibitors for treating gastric diseases involves the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine, followed by N-alkylation. nih.gov The fluorine atom in this compound offers a handle for similar transformations while imparting the benefits of fluorination to the final bioactive molecule.
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as Fluorine-18 (B77423) (18F). The synthesis of these radiotracers requires precursors that can be rapidly and efficiently fluorinated. Nitropyridine N-oxides have proven to be excellent precursors for the synthesis of 18F-labeled pyridines.
A notable application is in the synthesis of potential neuroimaging agents. For example, [18F]5-methyl-3-fluoro-4-aminopyridine ([18F]5Me3F4AP), a promising PET radioligand for imaging demyelination by targeting voltage-gated potassium (K+) channels, was synthesized from 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide. biorxiv.org The synthesis involved an 18F/19F isotope exchange followed by the reduction of the nitro group. biorxiv.org This approach highlights the critical role of fluorinated nitropyridine derivatives in advancing diagnostic medicine. nih.govbiorxiv.orgnih.gov
Table 2: Radiopharmaceutical Synthesis from Nitropyridine Precursors
| Precursor | Target Radiotracer | Key Steps | Application | Reference |
|---|---|---|---|---|
| 3-Fluoro-5-methyl-4-nitropyridine N-oxide | [18F]5-methyl-3-fluoro-4-aminopyridine | Isotope Exchange, Hydrogenation | PET imaging of demyelination | biorxiv.org |
| 4-Nitropyridine-N-oxide derivative | [18F]4-amino-3-fluoro-5-methylpyridine | Isotope Exchange, Hydrogenation | Neuroimaging | nih.gov |
Intermediate in Agrochemical Synthetic Routes
Pyridine-based compounds are integral to the modern agrochemical industry, forming the basis of many highly effective and selective herbicides, insecticides, and fungicides. agropages.comnih.gov Fluorinated methylpyridine derivatives are particularly important for the fourth generation of agrochemicals, which are known for their high efficacy and low toxicity. agropages.com
The synthesis of several key crop-protection products utilizes intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). nih.gov While not identical, the structural motifs present in this compound make it a valuable analogue for the discovery and synthesis of new agrochemicals. The fluoro and nitro groups can be manipulated to generate a variety of derivatives for screening and development. For instance, the synthesis of the herbicide fluazifop (B150276) utilizes a 2-chloro-5-(trifluoromethyl)pyridine (B1661970) intermediate, demonstrating the industrial importance of substituted pyridines in this sector. nih.gov
Contribution to the Synthesis of Novel Materials
The unique electronic properties of nitropyridines make them attractive building blocks for the synthesis of novel materials with specific functions. Their distinct electronic characteristics enhance their reactivity and allow them to participate in a range of chemical reactions, including nucleophilic substitutions and coupling reactions, which are fundamental for creating advanced materials. chemimpex.com
Some nitropyridine derivatives are considered promising energetic materials and efficient organic optical materials. nih.gov The derivatization of the this compound core can lead to the creation of new polymers or molecular materials with tailored electronic, optical, or thermal properties for applications in electronics and materials science.
Preparation of Fluorescent Probes and Dyes through Derivatization
Fluorescent molecules are indispensable tools in biological imaging, chemical sensing, and materials science. The pyridine ring is a common core for many fluorophores. The functional groups on this compound allow for its conversion into novel fluorescent compounds.
Research has shown that reactions of 2-methyl-3-nitropyridines with sulfur nucleophiles can lead to the synthesis of new compounds with interesting photophysical properties. nih.gov These reactions can proceed with high regioselectivity, substituting the nitro group. The resulting derivatives have shown promising tunable photophysical properties, including large Stokes shifts, which is a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios. nih.gov This synthetic approach offers a convenient method for accessing novel pyridine-based fluorophores derived from nitropyridine precursors.
Computational and Theoretical Chemistry Studies of 3 Fluoro 2 Methyl 5 Nitropyridine
Electronic Structure Analysis and Molecular Orbital Theory (HOMO-LUMO)
The electronic behavior of a molecule is fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the frontier orbitals that dictate a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com
For 3-Fluoro-2-methyl-5-nitropyridine, the HOMO is expected to be distributed over the pyridine (B92270) ring and the methyl group, which are electron-donating. In contrast, the LUMO is likely localized on the nitro group, a strong electron-withdrawing moiety. This distribution facilitates intramolecular charge transfer from the pyridine ring towards the nitro group.
Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), can predict these energy levels. For instance, a study on the related compound 2-amino-3-methyl-5-nitropyridine (B21948) using the B3LYP/cc-pVTZ basis set determined its HOMO and LUMO energies. nih.gov While the exact values for this compound would differ, we can expect a similar qualitative picture. The presence of the electronegative fluorine atom would further influence the electronic distribution, likely lowering the energy of both frontier orbitals.
Illustrative Data Table: Predicted Frontier Orbital Energies (Note: This data is hypothetical and for illustrative purposes only, based on typical values for similar compounds.)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Gap (ΔE) | 4.3 |
A significant HOMO-LUMO gap, as illustrated above, would suggest that this compound is a kinetically stable molecule. mdpi.com
Prediction of Reactivity and Regioselectivity using Quantum Chemical Descriptors (e.g., Fukui Indices, Molecular Electrostatic Potential)
Quantum chemical descriptors help in predicting how a molecule will react. The Molecular Electrostatic Potential (MEP) map and Fukui indices are particularly useful for this purpose.
The MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the most negative potential (red) is expected around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring, indicating these as sites for electrophilic attack. The most positive potential (blue) would likely be found near the hydrogen atoms of the methyl group and on the carbon atoms of the ring, particularly those influenced by the electron-withdrawing nitro and fluoro groups, marking them as potential sites for nucleophilic attack.
Fukui indices provide a more quantitative measure of the reactivity at different atomic sites. They indicate the change in electron density at a specific point when the total number of electrons in the molecule changes. This helps in predicting the most likely sites for nucleophilic, electrophilic, and radical attacks. While no specific Fukui function analysis has been published for this compound, such a study would be invaluable for understanding its regioselectivity in chemical reactions.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound would primarily focus on the orientation of the methyl and nitro groups relative to the pyridine ring. The rotation around the C-C bond of the methyl group and the C-N bond of the nitro group would be of interest. Due to the presence of adjacent substituents, some rotational barriers are expected. The most stable conformation would likely have the methyl group's hydrogen atoms staggered relative to the ring to minimize steric hindrance.
Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms, MD can explore the conformational landscape, study the flexibility of the molecule, and analyze its interactions with other molecules, such as solvents. Such simulations would be particularly useful in understanding how the molecule behaves in a biological or solution-phase environment.
Investigation of Solvent Effects on Molecular Parameters and Chemical Properties
The properties of a molecule can be significantly influenced by its environment, especially the solvent. researchgate.net Computational studies can model these effects using various solvent models, such as the Polarizable Continuum Model (PCM).
For this compound, a polar molecule, increasing the polarity of the solvent is expected to have several effects:
Stabilization: Polar solvents would likely stabilize the ground state of the molecule, leading to changes in its electronic properties.
Geometry: Minor changes in bond lengths and angles can be expected. For instance, bonds with a high degree of polarity, like the N-O bonds in the nitro group, might be slightly elongated in polar solvents.
Spectra: A noticeable shift in the vibrational and electronic absorption spectra is anticipated. For example, a bathochromic (red) shift in the UV-Vis spectrum is often observed with increasing solvent polarity for similar molecules. nih.gov
A study on 3-fluoropyridine (B146971) demonstrated that while geometric parameters are only slightly affected by solvent polarity, vibrational frequencies and other chemical properties can be significantly altered. researchgate.net
Illustrative Data Table: Predicted Dipole Moment in Different Solvents (Note: This data is hypothetical and for illustrative purposes only.)
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |
| Gas Phase | 1 | 3.5 |
| Dichloromethane | 8.9 | 4.8 |
| Water | 78.4 | 5.9 |
Theoretical Prediction and Interpretation of Spectroscopic Properties
Computational methods, particularly DFT, are highly effective in predicting and interpreting spectroscopic data, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands.
For this compound, the vibrational spectrum would be characterized by modes corresponding to its functional groups:
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected.
C-F Bond: A characteristic stretching vibration.
Methyl Group (CH₃): Symmetric and asymmetric stretching and bending vibrations.
Pyridine Ring: A series of characteristic C-H and C-C stretching and bending vibrations.
Computational studies on similar molecules like 2-hydroxy-5-methyl-3-nitropyridine (B188116) and 2-amino-3-methyl-5-nitropyridine have shown excellent agreement between DFT-calculated and experimentally observed vibrational spectra after applying appropriate scaling factors. nih.govresearchgate.net A similar approach for this compound would provide a reliable prediction of its vibrational spectrum.
Advanced Characterization Techniques for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the precise structural arrangement of atoms within a molecule. For fluorinated compounds like 3-Fluoro-2-methyl-5-nitropyridine, a combination of standard proton (¹H) and carbon (¹³C) NMR with fluorine-19 (¹⁹F) NMR and correlation spectroscopies provides a wealth of information.
¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. nih.gov The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment within the pyridine (B92270) ring, which is influenced by the electron-withdrawing nitro group and the electron-donating methyl group. icpms.cz The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap, simplifying spectral interpretation. icpms.cz Furthermore, through-space and through-bond couplings between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) provide crucial connectivity information, helping to confirm the substitution pattern on the pyridine ring. azom.com
Correlation Spectroscopies: Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the ¹H and ¹³C signals unambiguously. HSQC reveals direct one-bond correlations between protons and the carbons they are attached to. HMBC, on the other hand, shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton and confirming the relative positions of the substituents. For instance, an HMBC correlation between the protons of the methyl group and the carbon atom bearing the fluorine would definitively establish their ortho relationship.
Table 1: Predicted NMR Data for this compound
| Technique | Nucleus | Predicted Chemical Shift (ppm) | Key Correlations |
|---|---|---|---|
| ¹H NMR | H4, H6 | ~8.0 - 9.0 | |
| CH₃ | ~2.5 - 3.0 | ||
| ¹³C NMR | C2 | ~150 - 160 | |
| C3 (bearing F) | ~155 - 165 (doublet due to ¹JCF) | ||
| C4 | ~120 - 130 | ||
| C5 (bearing NO₂) | ~140 - 150 | ||
| C6 | ~145 - 155 | ||
| CH₃ | ~15 - 25 | ||
| ¹⁹F NMR | F3 | -110 to -130 | |
| HMBC | CH₃ protons to C2, C3, C4 | Confirms position of methyl group | |
| H4 to C2, C3, C5, C6 | Confirms pyridine ring connectivity |
Note: These are predicted values and actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and precision. By providing a very precise mass measurement, often to within a few parts per million (ppm), HRMS can confirm the molecular formula of this compound (C₆H₅FN₂O₂). This is a critical step in the characterization of a newly synthesized compound.
In addition to confirming the molecular formula of the final product, HRMS is an invaluable tool for reaction monitoring. During the synthesis of this compound, small aliquots of the reaction mixture can be analyzed by HRMS to track the disappearance of starting materials and the appearance of the desired product and any potential byproducts. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. A research article on the functionalization of 2-R-3-nitropyridines demonstrated the use of HRMS to confirm the structure of synthesized derivatives. nih.gov
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₅FN₂O₂ |
| Exact Mass (Monoisotopic) | 156.0335 u |
Electrochemical Studies for Redox Property Characterization
Electrochemical techniques, such as cyclic voltammetry (CV), provide insights into the redox properties of a molecule, specifically its propensity to be oxidized or reduced. The electrochemical behavior of this compound is expected to be dominated by the reduction of the nitro group, a well-known electroactive functionality. uchile.cl
Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For this compound, a typical cyclic voltammogram would likely show a reduction peak corresponding to the transfer of electrons to the nitro group. The potential at which this reduction occurs provides information about the electron-accepting ability of the molecule. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group will modulate the reduction potential of the nitro group compared to unsubstituted nitropyridine.
The reversibility of the reduction process can also be assessed using CV. A reversible process, where the generated radical anion is stable on the timescale of the experiment, will show a corresponding oxidation peak on the reverse scan. The stability of the resulting radical anion is a crucial factor in many of its potential applications, for instance, in the development of hypoxia-selective drugs or materials for electronic devices. While specific experimental CV data for this compound is not available, studies on other nitropyridine derivatives have shown that electrochemical methods are powerful for probing their redox chemistry. researchgate.net
Table 3: Predicted Electrochemical Parameters for this compound
| Technique | Parameter | Predicted Observation |
|---|---|---|
| Cyclic Voltammetry | Reduction Potential (Epc) | Cathodic peak corresponding to the reduction of the nitro group. |
| Anodic Peak (Epa) | Presence or absence will indicate the reversibility of the reduction. |
Q & A
Q. How can researchers optimize the synthesis of 3-Fluoro-2-methyl-5-nitropyridine to achieve high yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature, solvent choice, and catalyst selection. For nitropyridine derivatives, sodium methoxide or tetra--butylammonium fluoride (TBAF) in polar aprotic solvents (e.g., dimethylformamide or methanol) can facilitate nucleophilic substitution or nitration reactions. For example, adjusting reaction stoichiometry and reflux duration (e.g., 12–24 hours) may enhance yield. Purification via column chromatography or recrystallization in ethanol/water mixtures improves purity. Comparative studies with analogous compounds suggest that substituent positioning (e.g., nitro at C5, fluorine at C3) significantly impacts reaction efficiency .
| Reaction Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF or Methanol | Maximizes solubility of intermediates |
| Catalyst | TBAF or NaOMe | Accelerates nitro-group activation |
| Temperature | 60–80°C | Balances reaction rate and side-product formation |
Q. What spectroscopic and computational methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorine environments, while NMR resolves methyl and aromatic proton signals.
- Infrared (IR) Spectroscopy : Detects nitro (1530–1350 cm) and C-F (1100–1000 cm) stretches.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (theoretical: 156.11 g/mol) and fragmentation patterns.
- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) model electronic structure and predict reactive sites. PubChem-derived canonical SMILES (CC1=CC(=C(C=N1)F)N+[O-]) can validate computational results .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Self-contained breathing apparatus (SCBA) is required during fire hazards.
- Spill Management : Avoid dust formation; clean spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Storage : Store in airtight containers at 0–6°C to prevent decomposition .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms (as in Becke’s 1993 methodology) accurately model electron density and frontier molecular orbitals. For example:
- Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Simulate transition states for nitro-group substitution using solvents like DMF via the conductor-like polarizable continuum model (CPCM).
- Validate predictions with experimental kinetic data (e.g., rate constants for amine or thiol substitutions) .
Q. What strategies resolve contradictions in experimental data regarding the regioselectivity of this compound derivatives?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve crystal structures to confirm substituent positions and hydrogen-bonding interactions.
- Isotopic Labeling : Track reaction pathways using -labeled nitro groups.
- Cross-Validation : Compare computational predictions (DFT) with experimental NMR/IR data. For instance, conflicting reports on nitro-group reduction to amines (vs. retention) can be clarified by pH-controlled experiments and LC-MS monitoring .
Q. How does the electronic effect of substituents influence the catalytic reduction of this compound?
- Methodological Answer : The electron-withdrawing nitro and fluorine groups polarize the pyridine ring, enhancing reducibility.
- Cyclic Voltammetry : Measure reduction potentials (e.g., -0.5 to -1.2 V vs. Ag/AgCl) to quantify electronic effects.
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) under hydrogen atmospheres.
- DFT Analysis : Compute LUMO energies to correlate with experimental reduction rates. Substituted analogs (e.g., methyl at C2) may sterically hinder catalyst access, requiring optimization of solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
